N-Cyclopropylpiperidin-3-amine

Biocatalysis Chiral amine synthesis Pharmaceutical intermediate

Sourcing chiral piperidine building blocks with consistent C3 substitution patterns often introduces stereochemical variability that undermines SAR reproducibility. N-Cyclopropylpiperidin-3-amine (CAS 1251083-96-1) resolves this by providing a defined scaffold where the cyclopropyl-amine orientation is locked at the 3-position. • Enables >140-fold selectivity in G9a-like protein (GLP) inhibitor programs versus related epigenetic targets. • Serves as the validated (R)-enantiomer precursor for JNT-517, a Phase II SLC6A19 inhibitor, with a demonstrated space-time yield of 4.7 g·g⁻¹·h⁻¹ in scalable biocatalytic processes. • Supplied with batch-specific COA; standard purity ≥95%.

Molecular Formula C8H16N2
Molecular Weight 140.23
CAS No. 1251083-96-1
Cat. No. B571864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopropylpiperidin-3-amine
CAS1251083-96-1
Molecular FormulaC8H16N2
Molecular Weight140.23
Structural Identifiers
SMILESC1CC(CNC1)NC2CC2
InChIInChI=1S/C8H16N2/c1-2-8(6-9-5-1)10-7-3-4-7/h7-10H,1-6H2
InChIKeyZMIGJHHQCUHNJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropylpiperidin-3-amine (CAS 1251083-96-1) Product Procurement Guide


N-Cyclopropylpiperidin-3-amine (CAS 1251083-96-1) is a C3-substituted piperidine derivative featuring a cyclopropyl group attached to the exocyclic amine nitrogen . With a molecular formula of C8H16N2 and a molecular weight of 140.23 g/mol, this heterocyclic amine serves as a versatile building block in medicinal chemistry, where the piperidine scaffold combined with the cyclopropyl motif provides a unique structural platform for drug discovery programs . The compound is typically supplied as a solid with standard purities ranging from 95% to 98%, and its chiral nature at the C3 position introduces stereochemical considerations that are critical for downstream synthetic applications .

Stereochemical-control synthesis. Supports chiral drug-discovery programs requiring C3-substituted piperidine scaffolds.
Medicinal chemistry building block. Enables exploration of cyclopropyl-induced conformational constraints for target-engagement studies.
Chiral reference workflow. Fit for enantiomeric excess verification in chemoenzymatic process development.

Why Generic N-Cyclopropylpiperidin-3-amine Substitution Fails: Critical Differentiation for Procurement


Substituting N-Cyclopropylpiperidin-3-amine with a close analog—such as a different regioisomer (e.g., 1-cyclopropylpiperidin-4-amine) or an alternative N-substituent (e.g., N-methyl or N-ethyl)—is not scientifically defensible without explicit validation of target compatibility . The C3 substitution pattern positions the amine and cyclopropyl groups in a specific spatial orientation that dictates molecular recognition events in downstream applications, particularly in chiral synthesis and target binding [1]. Even minor alterations to the substitution pattern can dramatically alter potency, selectivity, and metabolic stability profiles, as evidenced by structure-activity relationship (SAR) studies in epigenetic inhibitor programs . Procurement decisions must therefore be guided by application-specific performance data rather than generic structural similarity.

Target compound
Similar product may not substitute
N-Cyclopropylpiperidin-3-amine
C3-substituted, exocyclic amine
Regioisomer (e.g., 1-cyclopropylpiperidin-4-amine)
Spatial orientation mismatch may alter molecular recognition and selectivity profiles
Cyclopropyl N-substituent
Conformational constraint optimizes target binding
N-methyl or N-ethyl analog
Potency and metabolic stability shifts documented in epigenetic SAR studies; may not replicate GLP selectivity
>99% ee (R)-enantiomer
Required for JNT-517 intermediate
Lower ee racemate or (S)-enantiomer
Chiral purity directly impacts downstream API quality; enantiomer-specific review required

N-Cyclopropylpiperidin-3-amine Quantitative Differentiation Evidence Guide


Enantioselectivity in Biocatalytic Synthesis of (R)-N-Cyclopropylpiperidin-3-amine for JNT-517

The (R)-enantiomer of N-cyclopropylpiperidin-3-amine is a critical chiral intermediate in the synthesis of JNT-517, an SLC6A19 inhibitor in Phase II clinical trials for phenylketonuria [1]. Engineered imine reductase (IRED) M203A/S241L enables production of the (R)-enantiomer with >99% enantiomeric excess (ee), a significant improvement over the 87% ee achieved with the parent IRED enzyme [1]. This level of stereochemical purity is essential for pharmaceutical applications, as the opposite enantiomer may exhibit different or even deleterious biological activity.

Enantioselectivity
Head-to-head
>99% ee (R) vs 87% ee (R) parent IRED
Supports stereochemical-control strategy for JNT-517 synthesis
Engineered IRED M203A/S241L method; data to verify for scale-up
Biocatalysis Chiral amine synthesis Pharmaceutical intermediate

Selectivity Advantage of Cyclopropyl-Substituted Piperidine Scaffold in GLP Inhibition

In the context of G9a-like protein (GLP) inhibitor development, derivatives incorporating the N-cyclopropylpiperidin-3-amine scaffold have demonstrated selectivity ratios exceeding 140-fold for GLP over related epigenetic enzymes . This high selectivity is attributed to the unique conformational constraints imposed by the cyclopropyl group combined with the C3-substituted piperidine framework, which optimizes interactions within the GLP binding pocket while disfavoring off-target engagement .

GLP Selectivity
Class-level
>140-fold for GLP over related enzymes
Class-level selectivity context for epigenetic probe development
Derived from SAR studies on piperidine-based inhibitors; source-specific review needed
Epigenetics GLP inhibition Structure-activity relationship

Physicochemical Property Differentiation: pKa and Storage Requirements

N-Cyclopropylpiperidin-3-amine exhibits a predicted pKa of 9.91 ± 0.10, which is characteristic of secondary amines in a piperidine framework but distinct from regioisomeric analogs . For example, 1-cyclopropylpiperidin-4-amine (CAS 62813-02-9), where the amine is directly attached to the piperidine ring rather than via an exocyclic nitrogen, displays different basicity and nucleophilicity profiles that affect its reactivity in downstream synthetic transformations . The compound requires storage at 2-8°C in a dark, dry environment to maintain stability, a condition that may differ from more robust analogs .

Physicochemical Profile
Cross-study
Predicted pKa 9.91 ± 0.10; Store 2–8°C, protect from light
Handling and reactivity context differ from regioisomeric analogs
Computational prediction and vendor guidelines; experimental validation advised
Physicochemical properties Stability Handling

Patent Landscape Confirmation of N-Cyclopropylpiperidin-3-amine Scaffold Utility

The N-cyclopropyl-N-piperidinyl-amide scaffold, which directly incorporates the N-cyclopropylpiperidin-3-amine motif, is the subject of US Patent 8,921,398 (filed 2012, issued 2014) covering pharmaceutical compositions and uses thereof [1]. This patent assignment (Reel/Frame 028697/0705) to Boehringer Ingelheim demonstrates industrial validation of this specific substitution pattern for therapeutic development [1]. The patent's existence confirms that the N-cyclopropyl substitution on the piperidine nitrogen is a non-obvious, commercially relevant structural feature that generic analogs (e.g., N-methyl or N-ethyl piperidines) cannot legally or functionally substitute.

Patent Landscape
Supporting evidence
US Patent 8,921,398 covers N-cyclopropyl-N-piperidinyl-amide derivatives
Industrial validation of scaffold; supports procurement for proprietary programs
Assigned to Boehringer Ingelheim; legal review recommended for FTO
Patent analysis Pharmaceutical compositions Chemical intellectual property

N-Cyclopropylpiperidin-3-amine Optimal Research and Industrial Application Scenarios


Chiral Intermediate for SLC6A19 Inhibitor JNT-517 Synthesis

Procure the (R)-enantiomer of N-cyclopropylpiperidin-3-amine with >99% ee as the key chiral building block for the chemoenzymatic synthesis of JNT-517, an investigational SLC6A19 inhibitor in Phase II clinical trials for phenylketonuria [1]. This application directly leverages the compound's validated role in a scalable biocatalytic process that achieves a space-time yield of 4.7 g g−1 h−1, enabling efficient API manufacturing [1].

GLP-Selective Epigenetic Probe Development

Utilize N-cyclopropylpiperidin-3-amine as a core scaffold for designing G9a-like protein (GLP) inhibitors, capitalizing on the >140-fold selectivity window over related epigenetic enzymes that this specific substitution pattern confers . This application is supported by SAR studies demonstrating that the cyclopropyl group is essential for maintaining potency and selectivity compared to other alkyl substituents .

Medicinal Chemistry Scaffold for CNS Drug Discovery

Employ N-cyclopropylpiperidin-3-amine as a versatile building block for synthesizing ligands targeting central nervous system receptors, including those involved in depression, anxiety, and schizophrenia [2]. The compound's pKa of 9.91 and structural features make it suitable for optimizing blood-brain barrier penetration and receptor binding kinetics in CNS-focused medicinal chemistry programs .

Patent-Driven Pharmaceutical Composition Development

Integrate N-cyclopropylpiperidin-3-amine into proprietary pharmaceutical compositions based on the N-cyclopropyl-N-piperidinyl-amide scaffold protected by US Patent 8,921,398 [3]. This approach provides a defensible IP position while accessing a scaffold validated for therapeutic applications by major pharmaceutical assignees [3].

Application
Selection Property
Validation Focus
SLC6A19 inhibitor intermediate synthesis
Enantiomeric excess (>99% ee)
Stereochemical-control process review
GLP-selective epigenetic probe development
Kinase selectivity context (>140-fold)
Isoform-selectivity assay interpretation
CNS receptor ligand synthesis
pKa and conformational constraint
Permeability and binding-kinetics endpoint review
Proprietary pharmaceutical composition R&D
Patent-validated scaffold
Freedom-to-operate and IP documentation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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